Physical and chemical properties of 9-(trimethylsilyl)-9H-carbazole
Physical and chemical properties of 9-(trimethylsilyl)-9H-carbazole
An In-depth Technical Guide to the Physical and Chemical Properties of 9-(trimethylsilyl)-9H-carbazole
Introduction
9-(trimethylsilyl)-9H-carbazole is a versatile organosilicon derivative of the carbazole heterocyclic system. The carbazole scaffold is a privileged structure in materials science and medicinal chemistry, renowned for its excellent charge transport properties, high thermal stability, and a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a trimethylsilyl (TMS) group at the 9-position (the nitrogen atom) profoundly modifies the parent molecule's properties. This guide provides an in-depth analysis of 9-(trimethylsilyl)-9H-carbazole, focusing on its physicochemical properties, synthesis, characterization, and chemical reactivity, offering field-proven insights for its application in advanced research.
The TMS group is not merely a placeholder or a simple protecting group; it is a strategic functional handle.[1] Its presence enhances solubility in organic solvents, a crucial factor for solution-based processing in organic electronics, and its steric and electronic properties modulate the reactivity of the carbazole core, enabling selective functionalization at other positions.[1] This dual-functionality makes 9-(trimethylsilyl)-9H-carbazole a pivotal intermediate for constructing complex molecules for organic light-emitting diodes (OLEDs), photovoltaics, and novel therapeutic agents.
Section 1: Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and material applications. The key physicochemical properties of 9-(trimethylsilyl)-9H-carbazole are summarized below.
Molecular Structure Diagram
Caption: Molecular structure of 9-(trimethylsilyl)-9H-carbazole.
Table 1: Physicochemical Properties of 9-(trimethylsilyl)-9H-carbazole
| Property | Value | Source(s) |
| IUPAC Name | carbazol-9-yl(trimethyl)silane | [3] |
| CAS Number | 74367-40-1 | [1][3] |
| Molecular Formula | C₁₅H₁₇NSi | [3] |
| Molecular Weight | 239.39 g/mol | [3] |
| Appearance | Pale-yellow solid | [1] |
| Melting Point | Not consistently reported in literature. | |
| Boiling Point | Not applicable; decomposes or sublimes at high temperature. | |
| Solubility | Enhanced solubility in common organic solvents (THF, Dichloromethane, Toluene, Hexanes) compared to parent 9H-carbazole. | [1] |
| LogP (Octanol/Water) | 4.48 | [1] |
Section 2: Synthesis and Purification
The synthesis of 9-(trimethylsilyl)-9H-carbazole is a standard N-functionalization reaction. The key is the initial deprotonation of the carbazole nitrogen, which is weakly acidic.
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to quantitatively deprotonate the N-H of carbazole. Sodium hydride (NaH) is an excellent choice as it is an inexpensive, non-nucleophilic base that produces hydrogen gas as the only byproduct, which is easily removed from the reaction. Alternatively, organolithium reagents like n-butyllithium can be used.
-
Solvent: An anhydrous, aprotic solvent such as Tetrahydrofuran (THF) is crucial.[4] It readily dissolves the carbazole and the resulting anion, and it does not have acidic protons that would quench the base or the carbazolide anion.
-
Reagent: Trimethylsilyl chloride (TMSCl) is the standard electrophilic silicon source. It is highly reactive towards the nucleophilic carbazolide anion.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the strong base and the anionic intermediates from reacting with atmospheric moisture and oxygen.
Experimental Protocol: Synthesis
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 9H-carbazole (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via cannula to dissolve the carbazole (concentration approx. 0.2 M).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium carbazolide salt.
-
Silylation: The reaction mixture is cooled again to 0 °C. Trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise via syringe.
-
Reaction: The mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).
-
Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexanes to yield the product as a pale-yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 9-(trimethylsilyl)-9H-carbazole.
Section 3: Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Table 2: Expected Spectroscopic Data
| Technique | Expected Result | Rationale |
| ¹H NMR | δ ~ 0.5 ppm (s, 9H, Si(CH₃)₃)δ ~ 7.2-8.2 ppm (m, 8H, Ar-H) | The high electron density around the silicon atom results in a highly shielded, upfield signal for the nine equivalent methyl protons. Aromatic protons appear in their characteristic downfield region.[2][4] |
| ¹³C NMR | δ ~ -1.0 ppm (Si(CH₃)₃)δ ~ 110-145 ppm (Aromatic Carbons) | The TMS methyl carbons are characteristically upfield. Aromatic carbons appear in the typical range, with quaternary carbons (C-4a, 4b, 8a) being distinct.[5] |
| FT-IR | Absence of N-H stretch (~3400 cm⁻¹)Presence of Si-C stretch (~1250 cm⁻¹)Aromatic C-H and C=C stretches | The most telling feature is the disappearance of the N-H peak from the starting material. The symmetric deformation of the CH₃ groups on the silicon atom gives a strong, characteristic absorption.[6] |
| Mass Spec. (EI) | M⁺ at m/z = 239[M-15]⁺ at m/z = 224 | The molecular ion peak confirms the molecular weight. A characteristic fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the TMS group.[3] |
Protocol: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh ~10-20 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the proton signals to confirm the 9:8 ratio of silyl to aromatic protons. Analyze the coupling patterns of the aromatic signals to confirm the substitution pattern.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 9-(trimethylsilyl)-9H-carbazole stems from two key reactive sites: the labile Si-N bond and the electron-rich aromatic core.
Pillar 1: The Si-N Bond - A Gateway to N-Functionalization The bond between nitrogen and silicon is significantly weaker and more polarized than a C-N bond, making it susceptible to cleavage under mild conditions. This allows the TMS group to function as an excellent protecting group that can be easily removed to regenerate the N-H bond or replaced by other functional groups.
-
Mechanism of Cleavage: The Si-N bond is readily cleaved by nucleophiles, particularly fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), or by hydrolysis under mild acidic or basic conditions.[1] The high affinity of silicon for fluorine and oxygen drives these reactions.
-
Synthetic Application: This facile cleavage is invaluable for multi-step syntheses. After performing reactions on the carbazole aromatic rings, the TMS group can be removed to allow for subsequent N-alkylation, N-arylation, or other modifications at the nitrogen atom.
Pillar 2: The Carbazole Core - Regioselective Functionalization The TMS group exerts a powerful steric and electronic influence on the reactivity of the aromatic rings.
-
Steric Hindrance: The bulky TMS group effectively shields the adjacent C1 and C8 positions, disfavoring attack by electrophiles or reagents at these sites.
-
Electronic Activation & Regioselectivity: The nitrogen atom is a strong electron-donating group, activating the aromatic system towards electrophilic substitution. This activation is most pronounced at the C3 and C6 positions (para to the nitrogen's points of fusion). Combined with the steric hindrance at C1/C8, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are strongly directed to the C3 and C6 positions.[1]
Reactivity Map Diagram
Caption: Key reactive sites on 9-(trimethylsilyl)-9H-carbazole.
Section 5: Applications in Research and Development
The unique properties of 9-(trimethylsilyl)-9H-carbazole make it a valuable component in several high-technology fields.
-
Organic Electronics: Carbazole derivatives are cornerstone materials for OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels, which are essential for efficient blue phosphorescent devices.[2][7] 9-(trimethylsilyl)-9H-carbazole serves as a key starting material for creating more complex, functionalized carbazole units that can be incorporated into host materials, emitters, or hole-transport layers.[8] Its enhanced solubility is particularly advantageous for fabricating devices via solution-based methods like spin-coating or inkjet printing.[9]
-
Synthetic Chemistry Intermediate: As established, its primary role is that of a protected carbazole synthon. It allows chemists to perform sensitive reactions on the aromatic core that would otherwise be complicated by the acidic N-H proton. Following these transformations, the TMS group can be cleanly removed, revealing the desired functionalized carbazole.
-
Drug Development: The carbazole nucleus is present in numerous biologically active compounds.[1] The ability to selectively functionalize the carbazole ring at the C3 and C6 positions using the silyl directing group provides a reliable pathway to novel analogues of known drugs for structure-activity relationship (SAR) studies.
Section 6: Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is sensitive to moisture due to the lability of the Si-N bond. It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, storage in a cool, dry place is recommended. Some suppliers ship the material under cold-chain conditions to ensure stability.[1]
-
Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all research chemicals. The parent compound, 9H-carbazole, is known to be an irritant.
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